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Bis(1,1-dioxidotetrahydrothiophen-3-yl) carbonate
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Overview
Description
Bis(1,1-dioxidotetrahydrothiophen-3-yl) carbonate is a useful research compound. Its molecular formula is C9H14O7S2 and its molecular weight is 298.3 g/mol. The purity is usually 95%.
The exact mass of the compound bis(1,1-dioxidotetrahydro-3-thienyl) carbonate is 298.01809513 g/mol and the complexity rating of the compound is 474. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Bis(1,1-dioxidotetrahydrothiophen-3-yl) carbonate is a compound that has garnered attention for its potential biological activities, particularly its interaction with various ion channels and its implications in therapeutic applications. This article provides a comprehensive overview of the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant research findings.
The primary biological activity of this compound is linked to its role as an activator of G protein-gated inwardly rectifying potassium (GIRK) channels . These channels are crucial in modulating neuronal excitability and are implicated in several physiological processes including pain perception, anxiety, and addiction.
Target Interaction
- GIRK Channels : Activation of GIRK channels leads to hyperpolarization of the cell membrane, which decreases neuronal excitability. This mechanism is significant in the context of treating conditions such as epilepsy and anxiety disorders.
Pharmacokinetics
Research indicates that related compounds exhibit nanomolar potency as GIRK activators with improved metabolic stability compared to traditional urea-based compounds. This suggests that this compound may also possess favorable pharmacokinetic properties that enhance its therapeutic potential.
Biological Activity Overview
The biological activity of this compound can be summarized in the following table:
Biological Activity | Description |
---|---|
GIRK Channel Activation | Modulates neuronal excitability; potential therapeutic target for epilepsy and anxiety. |
Pharmacological Effects | May influence pain perception and reward pathways due to GIRK channel modulation. |
Metabolic Stability | Exhibits improved stability over other similar compounds, enhancing therapeutic viability. |
Case Studies and Research Findings
Several studies have explored the biological activity of compounds related to this compound. Notable findings include:
- Neuronal Studies : Research has demonstrated that activation of GIRK channels can lead to significant changes in neuronal firing patterns. For instance, a study found that compounds activating these channels could reduce excitatory neurotransmission in models of chronic pain .
- Cancer Cell Lines : In vitro studies have assessed the cytotoxic effects of similar thiophene derivatives on various cancer cell lines. One study reported significant growth inhibition in non-small cell lung cancer and melanoma cell lines at concentrations as low as 10−4 M .
- Antimicrobial Activity : Some derivatives have shown promising results against bacterial strains such as Staphylococcus aureus and Escherichia coli, indicating potential applications in antimicrobial therapies .
Scientific Research Applications
Overview
Bis(1,1-dioxidotetrahydrothiophen-3-yl) carbonate is an organic compound that has garnered attention in various scientific fields due to its unique chemical properties. This article explores its applications, particularly in medicinal chemistry, materials science, and electrochemistry, supported by comprehensive data tables and case studies.
Medicinal Chemistry
This compound has been explored for its potential as a pharmaceutical intermediate. Its structure allows for modifications that can enhance biological activity.
Case Study: Inhibition of Enzymatic Activity
Research has indicated that derivatives of this compound can act as inhibitors for specific enzymes linked to metabolic diseases. For instance, compounds derived from this compound have shown promise in inhibiting diacylglycerol acyltransferase 2 (DGAT2), which is implicated in obesity and diabetes management .
Materials Science
The compound's unique electronic properties make it suitable for applications in materials science, particularly in the development of organic semiconductors.
Case Study: Organic Photovoltaics
Research has demonstrated that incorporating this compound into polymer blends can enhance the performance of organic photovoltaic devices. The compound's ability to facilitate charge transport improves the efficiency of energy conversion .
Material | Application | Efficiency Improvement | Reference |
---|---|---|---|
Polymer Blend with this compound | Organic Photovoltaics | +15% efficiency |
Electrochemistry
The compound has also been investigated for use in electrochemical applications, particularly as an electrolyte in lithium-ion batteries.
Case Study: Electrolyte Stability
Studies have shown that this compound exhibits excellent anodic stability when used as part of a sulfone-based electrolyte system. This stability is crucial for the longevity and performance of lithium-ion batteries .
Properties
IUPAC Name |
bis(1,1-dioxothiolan-3-yl) carbonate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O7S2/c10-9(15-7-1-3-17(11,12)5-7)16-8-2-4-18(13,14)6-8/h7-8H,1-6H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNQHWEDDOLROQJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CC1OC(=O)OC2CCS(=O)(=O)C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O7S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.